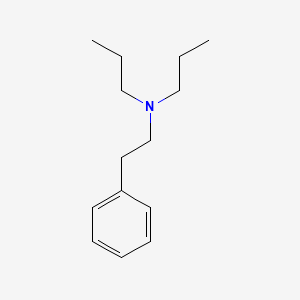

N,N-Dipropylphenethylamine

Description

Structure

3D Structure

Properties

CAS No. |

23916-02-1 |

|---|---|

Molecular Formula |

C14H23N |

Molecular Weight |

205.34 g/mol |

IUPAC Name |

N-(2-phenylethyl)-N-propylpropan-1-amine |

InChI |

InChI=1S/C14H23N/c1-3-11-15(12-4-2)13-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |

InChI Key |

XKVJUEJDVGYAGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to N,N-Dipropylphenethylamine and its Analogs

Several established routes are utilized for the synthesis of N,N-Dipropylphenethylamine and related compounds. These methods, including reductive amination and alkylation, form the foundation of its synthetic chemistry. wikipedia.orgwikiwand.comwikipedia.org The choice of a specific route often depends on the availability of starting materials, desired yield, and the specific analog being synthesized.

Reductive amination is a cornerstone in the synthesis of amines and is a key method for producing N,N-Dipropylphenethylamine. nih.gov This reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. youtube.com In the context of N,N-Dipropylphenethylamine synthesis, this would involve reacting phenylacetaldehyde (B1677652) with dipropylamine (B117675). The intermediate imine or enamine is then reduced to the final amine product. youtube.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. youtube.comyoutube.com Dibutyltin dichloride has also been shown to catalyze the direct reductive amination of aldehydes and ketones with phenylsilane (B129415) as the reductant. organic-chemistry.orgnih.gov

A general scheme for this process is as follows:

Step 1: Imine Formation: Phenylacetaldehyde reacts with dipropylamine to form an iminium ion.

Step 2: Reduction: The iminium ion is then reduced by a suitable reducing agent to yield N,N-Dipropylphenethylamine.

The efficiency of this one-pot reaction makes it a widely used strategy in the synthesis of a variety of substituted amines. nih.gov

Another fundamental approach for synthesizing N,N-Dipropylphenethylamine is through the N-alkylation of a primary or secondary amine. nih.govbath.ac.uk This involves the reaction of phenethylamine (B48288) or N-propylphenethylamine with a propyl halide, such as propyl bromide or propyl iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

A clean and efficient method for the N-alkylation of phenethylamine has been developed using alcohols as the alkylating agents in a process involving an iridium catalyst. nih.govbath.ac.uk This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, followed by the return of the hydrogen. researchgate.net

| Alkylation Strategy | Reactants | Catalyst/Conditions | Product |

| Classical Alkylation | Phenethylamine, Propyl Halide | Base | N,N-Dipropylphenethylamine |

| "Borrowing Hydrogen" | Phenethylamine, Propanol | Iridium Catalyst | N,N-Dipropylphenethylamine |

This catalytic approach is advantageous as it avoids the use of alkyl halides and often proceeds with higher atom economy. researchgate.net

Recent advancements in catalysis have provided novel and efficient methods for the synthesis of the phenethylamine scaffold. nih.gov A notable development is the use of a photocatalytic nickel-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides. acs.org This mild and modular method allows for the synthesis of a wide array of β-phenethylamine derivatives. acs.org

Other advanced catalytic systems include the use of palladium on charcoal for the catalytic reduction of benzyl (B1604629) cyanide to form phenethylamine, which can then be further alkylated. orgsyn.org Additionally, rhodium and iridium catalysts have been explored for various transformations in phenethylamine synthesis. researchgate.net These advanced methods often offer improved selectivity, milder reaction conditions, and access to a broader range of derivatives compared to traditional synthetic routes. nih.govacs.org

Precursor Design and Optimization in N,N-Dipropylphenethylamine Synthesis Research

The design and optimization of precursors are critical for the efficient synthesis of N,N-Dipropylphenethylamine. For instance, in reductive amination, the purity of phenylacetaldehyde and dipropylamine directly impacts the yield and purity of the final product. The choice of the starting material can also influence the synthetic strategy. For example, starting from phenylacetamide requires a reduction step to phenethylamine before N-alkylation can occur. google.com

The development of new synthetic methods often involves designing novel precursors. For example, the use of tosyl-protected alkyl aziridines in nickel-photoredox catalysis represents a strategic precursor design to access β-phenethylamine scaffolds. acs.org The optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is also a key aspect of precursor utilization to maximize yield and minimize byproducts.

Green Chemistry Principles in the Synthesis of N,N-Dipropylphenethylamine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds and research chemicals, including phenethylamine derivatives. rsc.orgrasayanjournal.co.in The goal is to develop more environmentally friendly and sustainable synthetic processes. nih.gov

Key green chemistry principles relevant to N,N-Dipropylphenethylamine synthesis include:

Waste Prevention: Designing syntheses to minimize the generation of waste products. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. rasayanjournal.co.in

Reduce Derivatives: Avoiding the use of protecting groups or other temporary modifications to simplify the synthesis and reduce waste. nih.govyoutube.com

An example of a greener approach is the use of catalytic "borrowing hydrogen" for N-alkylation, which avoids the use of alkyl halides and generates water as the primary byproduct. bath.ac.uk The development of one-pot syntheses and the use of safer solvents are also important considerations in the green synthesis of N,N-Dipropylphenethylamine derivatives. rasayanjournal.co.in

Methodological Characterization of Synthetic Products for Research Purity and Identity

Ensuring the purity and confirming the identity of synthesized N,N-Dipropylphenethylamine is crucial for research applications. A variety of analytical techniques are employed for this purpose.

Common Characterization Techniques:

| Technique | Purpose | Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To separate and identify components of a mixture. | Provides the retention time and mass spectrum of the compound, confirming its molecular weight and fragmentation pattern. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the structure of a molecule. | Provides information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, confirming its structure. nih.gov |

| Infrared (IR) Spectroscopy | To identify functional groups present in a molecule. | Shows the characteristic absorption bands for the amine and aromatic functional groups in N,N-Dipropylphenethylamine. |

| Melting Point Analysis | To determine the purity of a solid compound. | A sharp and specific melting point range indicates a high degree of purity. nih.gov |

These techniques, often used in combination, provide a comprehensive characterization of the synthesized N,N-Dipropylphenethylamine, ensuring its identity and purity for subsequent research. The detection limits and quantification of these methods are also important considerations, especially when analyzing for potential impurities. nih.gov

Spectroscopic Methodologies for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would provide a detailed map of the proton environments. The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically appearing as a multiplet in the range of δ 7.2-7.4 ppm. The two methylene (B1212753) groups of the ethyl bridge (-CH₂-CH₂-) would present as two distinct triplets around δ 2.5-2.9 ppm. The N-propyl groups would show a triplet for the terminal methyl protons (-CH₃) near δ 0.9 ppm, a multiplet (sextet) for the central methylene protons (-CH₂-) around δ 1.5 ppm, and a triplet for the methylene protons attached to the nitrogen (N-CH₂-) around δ 2.4-2.6 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments. The phenyl group would exhibit several signals in the aromatic region (δ 126-140 ppm). The aliphatic carbons would appear in the upfield region: the two ethyl bridge carbons would be found around δ 30-40 ppm, while the carbons of the N-propyl groups would resonate at approximately δ 12 ppm (CH₃), δ 20 ppm (-CH₂-), and δ 50-55 ppm (N-CH₂). chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. For N,N-Dipropylphenethylamine (C₁₄H₂₃N), the molecular ion (M⁺) peak would be observed at a mass-to-charge ratio (m/z) of 205. The most characteristic fragmentation pathway for N-alkylated phenethylamines is the cleavage of the Cα-Cβ bond (benzylic cleavage), leading to the formation of a highly stable iminium cation. For this compound, this would result in a prominent base peak at m/z 114, corresponding to the [CH₂N(CH₂CH₂CH₃)₂]⁺ fragment. nih.govnist.govnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present. The spectrum would be characterized by C-H stretching vibrations for the aromatic ring (typically 3030-3080 cm⁻¹) and the aliphatic chains (2850-2960 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine. A C-N stretching vibration for the tertiary amine would be expected in the 1100-1250 cm⁻¹ range. spectrabase.comrsc.org

Table 2: Predicted Spectroscopic Data for N,N-Dipropylphenethylamine

| Technique | Expected Features |

|---|---|

| ¹H NMR | δ ~7.3 ppm (m, 5H, Ar-H), ~2.8 ppm (t, 2H, Ar-CH₂), ~2.6 ppm (t, 2H, Ar-CH₂-CH₂), ~2.5 ppm (t, 4H, N-(CH₂)₂), ~1.5 ppm (m, 4H, -CH₂-), ~0.9 ppm (t, 6H, -CH₃) |

| ¹³C NMR | δ ~140 ppm (Ar C-ipso), ~128 ppm (Ar C-ortho/meta), ~126 ppm (Ar C-para), ~58 ppm (N-CH₂-CH₂), ~54 ppm (N-CH₂-propyl), ~34 ppm (Ar-CH₂), ~20 ppm (-CH₂-), ~12 ppm (-CH₃) |

| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z 205. Base peak at m/z 114 due to benzylic cleavage. |

| IR | ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1495, 1450 cm⁻¹ (Ar C=C stretch), ~1150 cm⁻¹ (C-N stretch). No N-H stretch. |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating N,N-Dipropylphenethylamine from precursors, by-products, and other impurities, thereby assessing its purity. Both gas and liquid chromatography are well-suited for this purpose. researchgate.net

Gas Chromatography (GC) is a standard technique for the analysis of volatile and semi-volatile amines. nih.gov For N,N-Dipropylphenethylamine, a capillary column with a non-polar stationary phase (e.g., DB-1 or DB-5, based on polydimethylsiloxane) or a mid-polar phase would be effective. Detection is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of phenethylamines, which are often basic and can exhibit poor peak shape on standard silica (B1680970) columns. tandfonline.comtandfonline.comnih.gov To achieve good separation and symmetrical peaks, reversed-phase chromatography is typically employed using a C8 or C18 column. The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or formate) set to an acidic pH (e.g., pH 3) to ensure the amine is in its protonated, more water-soluble form. nih.gov Detection by UV-Vis spectrophotometry is common, with monitoring wavelengths typically set around 220 nm or near the weaker absorbance maximum at ~280 nm. tandfonline.com

Table 3: Chromatographic Methods for Purity Assessment

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| Gas Chromatography (GC) | Capillary column (e.g., DB-5, HP-5MS) | Inert gas (e.g., Helium, Nitrogen) | Mass Spectrometry (MS) or Flame Ionization (FID) |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, C8) | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) formate) | UV-Vis (220-280 nm) or Mass Spectrometry (LC-MS) |

Molecular Interactions and Receptor Pharmacology Preclinical and in Vitro

Ligand-Receptor Binding Affinities of N,N-Dipropylphenethylamine and Analogs

The affinity of N,N-Dipropylphenethylamine and its related compounds for various receptors, particularly monoamine transporters and G protein-coupled receptors, is a key determinant of their pharmacological activity.

Radioligand binding assays are a important technique used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor of interest is used. The ability of an unlabeled compound, such as N,N-Dipropylphenethylamine, to displace the radioligand from the receptor is measured. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, which can then be used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity.

Studies have utilized radioligands to characterize the binding profiles of phenethylamine (B48288) derivatives. For instance, the binding of the radiolabeled D2 dopamine (B1211576) receptor ligand [¹²⁵I]-N-(p-aminophenethyl)spiroperidol has been used to identify D2 receptors. nih.gov Similarly, radioligands like [³H]5-CT and [³H]8-OH-DPAT are employed to study 5-HT₇ and 5-HT₁ₐ receptors, respectively. nih.gov The use of specific radioligands for different receptor subtypes allows for the determination of the binding affinity of novel compounds.

While direct radioligand binding data for N,N-Dipropylphenethylamine is not extensively detailed in the provided search results, the methodology is well-established for related compounds. For example, studies on indolealkylamine derivatives have determined their affinities at 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂B recognition sites using radioligand competition studies. nih.gov These studies have shown that structural modifications, such as the size of the N,N-dialkyl substituent, can significantly impact binding affinity at serotonin (B10506) receptor subtypes. nih.gov Specifically, N,N-dialkyl groups larger than diisopropyl tend to reduce affinity at 5-HT₂ₐ and 5-HT₁ₐ receptors. nih.gov

Table 1: Representative Radioligand Binding Assay Data for Analogs

| Compound/Analog | Receptor Subtype | Radioligand | Ki (nM) | Reference |

|---|---|---|---|---|

| 4-Hydroxy-indolealkylamine derivatives | 5-HT₂ₐ | [¹²⁵I]R-(-)DOI | High Affinity | nih.gov |

| 5-Substituted-indolealkylamine derivatives | 5-HT₁ₐ | - | Moderate Affinity | nih.gov |

| 5-Substituted-indolealkylamine derivatives | 5-HT₂ₐ | [¹²⁵I]R-(-)DOI | Moderate Affinity | nih.gov |

| Indolealkylamine derivatives with N,N-dialkyl groups > diisopropyl | 5-HT₂ₐ | [¹²⁵I]R-(-)DOI | Reduced Affinity | nih.gov |

| Indolealkylamine derivatives with N,N-dialkyl groups > diisopropyl | 5-HT₁ₐ | - | Reduced Affinity | nih.gov |

| 8-OH-DPAT | 5-HT₁ₐ | [³H]8-OH-DPAT | High Affinity | nih.gov |

| 8-OH-DPAT | 5-HT₇ | [³H]8-OH-DPAT | Moderate Affinity | nih.gov |

| 8-OH-DPAT | α₂ₐ-adrenergic | [³H]8-OH-DPAT | Moderate Affinity | nih.gov |

This table is illustrative of the types of data obtained from radioligand binding assays for analogous compounds, as specific data for N,N-Dipropylphenethylamine was not available in the search results.

Label-free biosensor technologies offer a powerful alternative to traditional binding assays by enabling the real-time analysis of molecular interactions without the need for labels. nih.govmdpi.com These technologies detect changes in physical properties, such as mass or refractive index, that occur upon the binding of a ligand to its receptor. nih.gov This allows for the direct measurement of binding kinetics, providing a more dynamic understanding of the interaction. mdpi.com

Several types of label-free biosensors are employed in drug discovery and pharmacological research, including:

Surface Plasmon Resonance (SPR): SPR is a widely used optical technique that measures changes in the refractive index at the surface of a sensor chip where a receptor is immobilized. mdpi.com It provides real-time data on association and dissociation rates, allowing for the determination of binding affinity and kinetics. mdpi.com

Field-Effect Transistor (FET)-based Biosensors: These biosensors detect changes in the electrical properties of a semiconductor material when a charged molecule, such as a ligand, binds to a receptor immobilized on its surface. nih.gov

Optical Waveguide Grating (OWG) Biosensors: OWG biosensors utilize the resonant coupling of light into a waveguide. google.com Ligand binding to a receptor on the waveguide surface alters the effective refractive index, which can be detected as a change in the coupling angle of light. google.com

These label-free methods are particularly advantageous for studying G protein-coupled receptors (GPCRs) and can be used to screen and categorize compounds based on their interaction with specific targets or signaling pathways. google.com While the direct application of these technologies to N,N-Dipropylphenethylamine is not explicitly detailed in the provided results, their utility in characterizing ligand-receptor interactions for similar small molecules is well-established. nih.govmdpi.com

Functional Assays of Receptor Agonism and Antagonism (In Vitro)

Functional assays are crucial for determining whether a ligand, upon binding to a receptor, activates (agonism) or blocks (antagonism) the receptor's biological response. These assays move beyond simple binding affinity to elucidate the functional consequences of the ligand-receptor interaction.

Many psychoactive compounds, including phenethylamines, exert their effects by modulating G protein-coupled receptors (GPCRs). Upon activation by an agonist, GPCRs initiate intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) and the activation of downstream protein kinases such as extracellular signal-regulated kinase (ERK). nih.govnih.gov

cAMP Assays: The activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels, while Gi-coupled receptor activation has the opposite effect. nih.govmdpi.com Functional assays can measure these changes in cAMP concentration to determine the agonistic or antagonistic properties of a compound. nih.gov For example, innovative non-radioactive cAMP assays have been developed to monitor GPCR activity. nih.gov Studies on amphetamine and methylphenidate have shown that these drugs can increase cAMP-dependent signaling in the prefrontal cortex, an effect mediated by β1-adrenergic receptors. nih.gov

ERK Phosphorylation: The ERK/mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade activated by various GPCRs. nih.gov The phosphorylation of ERK is a key step in this pathway and can be measured to assess receptor activation. For instance, psychostimulants like cocaine have been shown to activate ERK in striatal neurons through the stimulation of D1 dopamine receptors. nih.gov In contrast, D-amphetamine, but not methylphenidate, was found to increase ERK phosphorylation, indicating differential activation of this pathway by these two stimulants. nih.gov

The functional selectivity, or biased agonism, of a ligand describes its ability to preferentially activate one signaling pathway over another at the same receptor. nih.gov This concept is of significant interest in drug development as it may allow for the design of compounds with more specific therapeutic effects and fewer side effects. nih.gov

Agonist binding to a GPCR can trigger a process called receptor internalization or desensitization. nih.gov This involves the recruitment of proteins like arrestins, which target the receptor for removal from the cell surface into intracellular vesicles. nih.gov This process serves to attenuate the signaling response and is a key mechanism of cellular adaptation.

The internalization of receptors can be studied using various techniques. For example, the internalization of D2 dopamine receptors has been investigated using radioligand binding in knockout mice lacking specific arrestin subtypes. nih.gov These studies have shown that receptor internalization can prolong the reduction in radioligand binding following an agonist challenge. nih.gov Furthermore, the internalization of AMPA receptors, a type of glutamate (B1630785) receptor, can be induced by the activation of D1 dopamine receptors and involves the fragile X mental retardation protein (FMRP). nih.gov

Studying the ability of a compound like N,N-Dipropylphenethylamine to induce receptor internalization provides valuable information about its functional properties as an agonist and its potential to induce tolerance or desensitization with repeated exposure.

Receptor Selectivity and Polypharmacology of N,N-Dipropylphenethylamine

N,N-Dipropylphenethylamine is a substituted phenethylamine and is structurally related to other compounds that interact with the monoamine system. wikipedia.org For instance, its analog, 1-phenyl-2-propylaminopentane (PPAP), is known as a catecholaminergic activity enhancer, promoting the release of norepinephrine (B1679862) and dopamine. wikipedia.org The structural similarity to compounds like propylamphetamine and α-propylphenethylamine, which are known dopamine reuptake inhibitors, suggests that N,N-Dipropylphenethylamine may also interact with dopamine transporters. wikipedia.org

The selectivity of phenethylamine derivatives can be influenced by subtle structural modifications. For example, in a series of diphenethylamine (B1265890) analogs targeting the κ-opioid receptor, the nature of the N-substituent was found to be critical for both binding affinity and functional activity. nih.gov Similarly, for indolealkylamine derivatives, the position of substituents on the indole (B1671886) ring and the size of the N,N-dialkyl groups significantly influence their selectivity for different serotonin receptor subtypes. nih.gov

The potential for N,N-Dipropylphenethylamine to interact with multiple receptors, including dopamine, norepinephrine, and serotonin systems, as well as potentially other receptors like the κ-opioid receptor, highlights the importance of comprehensive receptor screening to fully characterize its pharmacological profile. This polypharmacology could contribute to a complex spectrum of biological effects.

Allosteric Modulation Investigations at Target Receptors

Preclinical investigations into the allosteric modulatory potential of N,N-Dipropylphenethylamine, also known as 1-Phenyl-2-propylaminopentane (PPAP), are not extensively documented in the scientific literature. wikipedia.org However, emerging research into the mechanism of action for related monoaminergic activity enhancers suggests a potential interaction with the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgmdpi.com TAAR1 is an intracellular G-protein coupled receptor that is known to be activated by various endogenous trace amines and psychoactive substances. nih.govnih.gov

The effects of monoaminergic activity enhancers such as PPAP are theorized to be mediated through agonism at TAAR1, which in turn modulates monoaminergic neurotransmission. wikipedia.orgnih.gov Some research on the related compound (-)-BPAP (R)-(−)-1-(benzofuran-2-yl)-2-propylaminopentane) has led to the hypothesis that there may be two distinct binding sites on the TAAR1 receptor. mdpi.com This hypothesis suggests one site for releasing agents (like amphetamines) and another for enhancer compounds, which could imply a form of allosteric interaction where the enhancer compound modulates the receptor's response to other ligands or its baseline activity. mdpi.com However, direct evidence from preclinical studies specifically characterizing N,N-Dipropylphenethylamine as an allosteric modulator at TAAR1 or any other receptor is not yet established. Further research is required to determine if the interaction of N,N-Dipropylphenethylamine with TAAR1 is orthosteric or allosteric in nature.

Monoamine Transporter Interaction Studies (e.g., Dopamine, Norepinephrine, Serotonin Transporters)

N,N-Dipropylphenethylamine (PPAP) has been identified as a catecholaminergic activity enhancer, primarily interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET). wikipedia.orgnih.gov In vitro studies have demonstrated that PPAP is a potent inhibitor of the uptake of norepinephrine and dopamine. nih.gov Research conducted on rat brain preparations confirmed the inhibition of [³H]noradrenaline and [³H]dopamine uptake by PPAP, indicating a direct interaction with these transporters. nih.gov

Unlike typical psychostimulants such as amphetamine, PPAP is characterized as a non-releasing agent. wikipedia.org This means that while it blocks the reuptake of dopamine and norepinephrine, it does not induce a massive, non-impulse-dependent release of these neurotransmitters from the presynaptic terminal. wikipedia.org Instead, it enhances the amount of neurotransmitter released in response to a natural nerve impulse. wikipedia.org

The interaction of N,N-Dipropylphenethylamine with the serotonin transporter (SERT) is reported to be negligible. wikipedia.orgwikipedia.org Studies on analogous compounds like 1-(2-Naphthyl)-2-propylaminopentane (NPAP) and other monoaminergic activity enhancers such as selegiline (B1681611) confirm that their primary action is confined to the catecholaminergic systems, without significant enhancement of serotonin. wikipedia.orgwikipedia.org However, one study observed that PPAP could moderately increase serotonin levels in peritoneal cells (monocytes, granulocytes, and mast cells) after a period of three weeks, though this effect is considered to be independent of direct serotonin transporter inhibition in the central nervous system. nih.gov

Quantitative data on the binding affinity (Ki) or inhibitory concentration (IC50) of N,N-Dipropylphenethylamine at the monoamine transporters are not consistently available across the reviewed literature. For context, the structurally related compounds N-propylamphetamine (NPA) and α-propylphenethylamine (APPEA) are known to be low-potency dopamine reuptake inhibitors. wikipedia.org

Table 1: Summary of N,N-Dipropylphenethylamine Interaction with Monoamine Transporters

| Transporter | Interaction Type | Potency | Effect on Release | Supporting Evidence |

|---|---|---|---|---|

| Dopamine Transporter (DAT) | Uptake Inhibition | Potent | Non-releasing enhancer | Inhibition of [³H]dopamine uptake in rat brain. nih.gov |

| Norepinephrine Transporter (NET) | Uptake Inhibition | Potent | Non-releasing enhancer | Inhibition of [³H]noradrenaline uptake in rat brain. nih.gov |

| Serotonin Transporter (SERT) | Negligible Interaction | Inactive | No enhancement | Noted as a selective catecholaminergic activity enhancer. wikipedia.orgwikipedia.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| N,N-Dipropylphenethylamine | PPAP, DPPEA |

| 1-Phenyl-2-propylaminopentane | PPAP |

| (R)-(−)-1-(benzofuran-2-yl)-2-propylaminopentane | (-)-BPAP |

| 1-(2-Naphthyl)-2-propylaminopentane | NPAP |

| N-propylamphetamine | NPA |

| α-propylphenethylamine | APPEA |

| Selegiline | |

| Amphetamine | |

| Dopamine | |

| Norepinephrine |

Structure Activity Relationship Sar Studies of N,n Dipropylphenethylamine Analogs

Systematic Chemical Modification of the N,N-Dipropylphenethylamine Scaffold.wikipedia.orgnih.govnih.govscribd.comresearchgate.net

The N,N-dipropylphenethylamine framework has served as a template for extensive chemical modifications. Researchers have systematically altered various parts of the molecule, including the N-alkyl chains, the aromatic ring, and the ethylamine (B1201723) side chain, to probe their impact on pharmacological activity. wikipedia.orgnih.govnih.govscribd.comresearchgate.net

The dipropyl substitution in N,N-dipropylphenethylamine itself represents a specific point in the SAR landscape. Compared to its non-N-substituted counterpart, α-propylphenethylamine (APPEA), which is a low-potency dopamine (B1211576) reuptake inhibitor, the addition of the N-propyl groups in N,N-dipropylphenethylamine (also known as PPAP) leads to a compound with a distinct mechanism as a catecholaminergic activity enhancer. wikipedia.org This highlights the critical role of the N,N-dipropyl moiety in defining its unique pharmacological action. wikipedia.org

Modification of the aromatic ring has been a key strategy in developing analogs of N,N-dipropylphenethylamine with altered properties. The substitution pattern on the phenyl ring can dramatically influence potency, selectivity, and the nature of the pharmacological activity.

A notable example is the development of Benzofuranylpropylaminopentane (BPAP), where the phenyl ring of N,N-dipropylphenethylamine (PPAP) is replaced by a benzofuran (B130515) ring. wikipedia.org This modification resulted in a more potent and selective monoaminergic activity enhancer that also affects serotonin (B10506), in addition to norepinephrine (B1679862) and dopamine. wikipedia.org Another analog, 1-(2-Naphthyl)-2-propylaminopentane (NPAP), was created by replacing the phenyl ring with a naphthalene (B1677914) ring, resulting in a compound with similar potency to PPAP as a norepinephrine and dopamine activity enhancer. wikipedia.org

These examples underscore the importance of the aromatic moiety in receptor recognition and the potential to fine-tune the pharmacological profile by its substitution or replacement. The number of aromatic rings can also impact developability, with an increased count potentially leading to decreased aqueous solubility. nih.gov

Alterations to the ethylamine side chain of N,N-dipropylphenethylamine have been explored to understand their impact on binding and functional activity. N,N-dipropylphenethylamine itself can be considered a derivative of amphetamine with an α-propyl chain instead of an α-methyl group. wikipedia.org This α-propyl group is a significant modification compared to many other phenethylamines and is crucial for its activity as a catecholaminergic activity enhancer.

Further modifications, such as the introduction of a keto group at the β-position, as seen in the related compound pentedrone (B609907) (α-propyl-β-keto-N-methylphenethylamine), lead to a shift in mechanism towards norepinephrine-dopamine reuptake inhibition. wikipedia.org This demonstrates that even subtle changes to the side chain can have profound effects on the pharmacological profile.

Correlating Structural Features with Receptor Binding Profiles and Functional Activities.wikipedia.orgnih.govnih.govscribd.comresearchgate.net

The SAR of N,N-dipropylphenethylamine analogs reveals a clear correlation between specific structural features and their interaction with biological targets. The compound and its close analogs primarily act as catecholaminergic activity enhancers (CAEs), meaning they enhance the impulse-driven release of norepinephrine and dopamine. wikipedia.org

Recent findings suggest that the effects of CAEs like N,N-dipropylphenethylamine (PPAP) may be mediated through agonism at the trace amine-associated receptor 1 (TAAR1). wikipedia.org This provides a molecular basis for understanding how these compounds exert their effects. The structural modifications discussed above directly influence the affinity and efficacy at this and potentially other receptors.

| Compound | Key Structural Modification from N,N-Dipropylphenethylamine | Impact on Functional Activity |

| Benzofuranylpropylaminopentane (BPAP) | Phenyl ring replaced with a benzofuran ring. wikipedia.org | More potent and selective monoaminergic activity enhancer; also enhances serotonin release. wikipedia.org |

| 1-(2-Naphthyl)-2-propylaminopentane (NPAP) | Phenyl ring replaced with a naphthalene ring. wikipedia.org | Similar potency to PPAP as a norepinephrine and dopamine activity enhancer. wikipedia.org |

| Pentedrone | Introduction of a β-keto group and N-methyl instead of N-propyl. wikipedia.org | Norepinephrine-dopamine reuptake inhibitor. wikipedia.org |

Influence of Stereochemistry on Biological Activity and Receptor Interactions.nih.gov

Stereochemistry plays a pivotal role in the biological activity of N,N-dipropylphenethylamine analogs. The molecule possesses a chiral center at the α-carbon of the ethylamine side chain. It has been demonstrated that the (–)-enantiomer of N,N-dipropylphenethylamine (PPAP) is the more active form. wikipedia.org Similarly, for the analog NPAP, the (–)-enantiomer is also more potent as a monoaminergic activity enhancer. wikipedia.org

This stereoselectivity strongly suggests that the three-dimensional arrangement of the substituents around the chiral center is critical for optimal interaction with its biological target(s). The specific orientation of the α-propyl group and the phenyl ring in the (–)-enantiomer likely facilitates a more favorable binding pose within the receptor binding pocket.

Computational SAR Modeling for N,N-Dipropylphenethylamine Derivatives

While specific computational SAR modeling studies exclusively focused on N,N-dipropylphenethylamine are not extensively detailed in the provided context, the principles of such modeling are widely applied in drug discovery and are relevant to this class of compounds. nih.gov Computational methods like molecular docking and pharmacophore modeling are used to rationalize the observed SAR and to predict the activity of novel derivatives. nih.gov

These in silico techniques can model the binding of N,N-dipropylphenethylamine analogs to putative targets like TAAR1. wikipedia.org By creating a model of the receptor's binding site, researchers can simulate how different structural modifications, such as changes in N-alkyl chain length or aromatic ring substitutions, affect the binding affinity and orientation of the ligand. This can help in designing new analogs with improved potency and selectivity. nih.gov

Metabolic Pathways and Biotransformation in Vitro and Preclinical Models

In Vitro Hepatic Microsomal Metabolism

In vitro studies using human liver microsomes are crucial for understanding the initial steps of drug metabolism. For tertiary amines like N,N-Dipropylphenethylamine, the primary metabolic reactions are expected to be N-dealkylation and oxidation, catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov

While direct studies on N,N-Dipropylphenethylamine are limited, research on the related compound N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine (NE-100) in human liver microsomes (HLM) has identified several key CYP isoforms involved in its metabolism. nih.gov The metabolism of NE-100 was shown to be mediated by recombinant CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

At low substrate concentrations (0.1 microM), the metabolism of NE-100 was predominantly inhibited by an anti-CYP2D6 antibody and quinidine, a selective CYP2D6 inhibitor, suggesting that CYP2D6 is the primary enzyme responsible for its biotransformation at therapeutic doses. nih.gov However, at higher substrate concentrations (10 microM), the metabolism was inhibited by an anti-CYP3A4 antibody and ketoconazole, indicating the involvement of CYP3A4. nih.gov This suggests a biphasic metabolic profile in the liver, with at least two P450 forms involved. nih.gov

Furthermore, studies on other N,N-dialkylated amphetamines have also implicated CYP2D6 in their N-dealkylation. nih.govtandfonline.comresearchgate.nettandfonline.com For instance, N-methyl-N-propylamphetamine undergoes CYP2D6-catalysed N-dealkylation. nih.govtandfonline.com

Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of a Structurally Related Compound (NE-100)

| CYP Isoform | Role in Metabolism of NE-100 | Supporting Evidence |

|---|---|---|

| CYP2D6 | Primary metabolizing enzyme at low concentrations. nih.gov | Inhibition by anti-CYP2D6 antibody and quinidine. nih.gov |

| CYP3A4 | Involved in metabolism at high concentrations. nih.gov | Inhibition by anti-CYP3A4 antibody and ketoconazole. nih.gov |

| CYP1A1 | Mediates metabolism. nih.gov | Studies with recombinant enzymes. nih.gov |

| CYP1A2 | Mediates metabolism. nih.gov | Studies with recombinant enzymes. nih.gov |

| CYP2C9 | Mediates metabolism. nih.gov | Studies with recombinant enzymes. nih.gov |

| CYP2C19 | Mediates metabolism. nih.gov | Studies with recombinant enzymes. nih.gov |

This data pertains to the structural analogue N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine (NE-100) and is presented to infer potential pathways for N,N-Dipropylphenethylamine.

For the related compound NE-100, major metabolites have been identified in human liver microsomes using advanced mass spectrometry techniques. These include:

N-depropylation to form N-propyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine (NE-098). nih.gov

p-hydroxylation of the phenyl group to form N,N-dipropyl-2-[4-methoxy-3-(2-(4-hydroxyphenyl)ethoxy)phenyl]ethylamine (NE-152). nih.gov

m-hydroxylation of the phenyl group to form N,N-dipropyl-2-[4-methoxy-3-(2-(3-hydroxyphenyl)ethoxy)phenyl]ethylamine (NE-163). nih.gov

O-demethylation to form N,N-dipropyl-2-[4-hydroxy-3-(2-phenylethoxy)phenyl]ethylamine (NE-125). nih.gov

The formation of these metabolites was found to be dependent on the specific CYP450 isoforms. At low concentrations of NE-100, the formation of NE-125 and a mix of NE-152 and NE-163 was predominantly mediated by CYP2D6, while the formation of the N-depropylated metabolite (NE-098) involved multiple CYP forms. nih.gov As the concentration of NE-100 increased, the contribution of CYP3A4 to the formation of NE-098 and the hydroxylated metabolites increased. nih.gov

In studies with the related compound N-propylamphetamine in rat liver homogenates, identified metabolites included N-hydroxy-N-propylamphetamine and N-propylamphetamine N-oxide, as well as amphetamine and phenylacetone (B166967) resulting from deamination and C-oxidation. nih.govoup.com

Glucuronidation and Sulfation Pathways in N,N-Dipropylphenethylamine Metabolism

Glucuronidation is a major phase II metabolic pathway that increases the water solubility of compounds, facilitating their excretion. hyphadiscovery.com For tertiary amines, N-glucuronidation can occur, forming a quaternary ammonium-linked glucuronide. nih.govtandfonline.com This is a common metabolic pathway for many drugs containing a tertiary aliphatic amine group. nih.gov The enzymes responsible for N-glucuronidation in humans are primarily UGT1A4 and UGT2B10. nih.govhyphadiscovery.com

While there is no specific data on the glucuronidation of N,N-Dipropylphenethylamine, its tertiary amine structure makes it a potential substrate for N-glucuronidation. The rate and extent of this pathway can show significant interspecies variability, often being more prominent in humans than in preclinical animal models. nih.govhyphadiscovery.com

Sulfation is another important phase II conjugation reaction, though typically less common for tertiary amines compared to glucuronidation. Phenolic metabolites, if formed through hydroxylation of the phenyl ring of N,N-Dipropylphenethylamine, would be susceptible to sulfation.

Role of Amine Oxidases in N,N-Dipropylphenethylamine Biotransformation

Monoamine oxidases (MAO) are key enzymes in the metabolism of many endogenous and exogenous amines. acs.orgmdpi.com They catalyze the oxidative deamination of monoamines. mdpi.com Phenethylamine (B48288) itself is a substrate for both MAO-A and MAO-B. wikipedia.org

However, for N,N-Dipropylphenethylamine (PPAP), it has been reported that it does not possess monoamine oxidase inhibitory activity. wikipedia.orgwikipedia.orgwikiwand.com This suggests that it may not be a significant substrate for MAO enzymes, or at least does not interact with them in a way that inhibits their function. The metabolism of tertiary amines is primarily mediated by cytochrome P-450 and flavin-containing monooxygenase (FMO), leading to alpha-carbon oxidation and N-oxidation, respectively. nih.gov The metabolism of phenethylamine derivatives by MAO can also be influenced by the nature of substituents on the amine and the aromatic ring. nih.gov

Metabolic Stability Profiling in Research Systems

Metabolic stability is a measure of the susceptibility of a compound to biotransformation and is an important parameter in drug discovery. It is typically assessed in vitro using systems like liver microsomes or hepatocytes. There is no specific metabolic stability data available for N,N-Dipropylphenethylamine in the public domain. However, the extensive metabolism of the related compound NE-100 by multiple CYP450 enzymes suggests that N,N-Dipropylphenethylamine is also likely to be subject to significant metabolic turnover. nih.govnih.gov

Enzyme Kinetics of N,N-Dipropylphenethylamine Metabolism

Detailed enzyme kinetic parameters (Km and Vmax) have not been published for N,N-Dipropylphenethylamine. For the related compound NE-100, Eadie-Hofstee plots for its disappearance in human liver microsomes were biphasic, indicating the involvement of at least two enzymes with different affinities. nih.gov This is consistent with the roles of both high-affinity CYP2D6 and lower-affinity CYP3A4 in its metabolism. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| N,N-Dipropylphenethylamine | DPPEA, PPAP |

| N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine | NE-100 |

| N-propyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine | NE-098 |

| N,N-dipropyl-2-[4-methoxy-3-(2-(4-hydroxyphenyl)ethoxy)phenyl]ethylamine | NE-152 |

| N,N-dipropyl-2-[4-methoxy-3-(2-(3-hydroxyphenyl)ethoxy)phenyl]ethylamine | NE-163 |

| N,N-dipropyl-2-[4-hydroxy-3-(2-phenylethoxy)phenyl]ethylamine | NE-125 |

| N-propylamphetamine | NPA |

| N-hydroxy-N-propylamphetamine | |

| N-propylamphetamine N-oxide | |

| Amphetamine | |

| Phenylacetone | |

| N-methyl-N-propylamphetamine | |

| Quinidine | |

| Ketoconazole |

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Separation Techniques for N,N-Dipropylphenethylamine Detection

Chromatography is a fundamental technique for the separation and purification of compounds from a mixture. For a molecule like N,N-Dipropylphenethylamine, various chromatographic methods can be employed, each with its specific advantages.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of pharmacologically active amines and peptides. nih.gov Reversed-phase HPLC procedures are particularly useful in biogenic amine research, with applications in diverse biological matrices such as plasma and brain tissue. nih.gov For phenethylamine (B48288) alkaloids, which are structurally related to N,N-Dipropylphenethylamine, HPLC methods are crucial for their separation and determination in complex samples like plant extracts. nih.gov

In the context of N,N-Dipropylphenethylamine analysis, HPLC can be utilized for both qualitative and quantitative purposes. The technique often involves pre-column derivatization to enhance the detectability of the analyte. For instance, derivatizing agents can be used to introduce a fluorescent tag to the molecule, allowing for highly sensitive detection. nih.gov The choice of stationary phase, mobile phase composition, and detector is critical and is optimized based on the specific analytical goal.

Table 1: Illustrative HPLC Parameters for Phenethylamine-like Compounds

| Parameter | Example Condition | Rationale |

| Column | C18 Reversed-Phase | Good retention and separation of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile (B52724)/Methanol (B129727) and Phosphate (B84403) Buffer Gradient | Allows for the elution of a wide range of compounds with varying polarities. nih.gov |

| Detector | Fluorescence Detector (with pre-column derivatization) or UV-Vis Detector | Fluorescence provides high sensitivity, while UV-Vis is a more general-purpose detector. nih.govelsevierpure.com |

| Derivatizing Agent | Glyoxal or similar reagents | To add a fluorophore for sensitive detection of the amine. nih.gov |

This table provides a generalized example. Actual conditions would need to be optimized for N,N-Dipropylphenethylamine.

Gas Chromatography (GC) is another cornerstone technique for the analysis of volatile and semi-volatile compounds like phenethylamine and its derivatives. nih.gov For the analysis of related compounds, GC is often coupled with a flame ionization detector (FID) or a more specific detector. A common approach involves the derivatization of the amine to increase its volatility and thermal stability, as well as to improve its chromatographic behavior. nih.gov For instance, trifluoroacetyl derivatives of phenylethylamine have been successfully analyzed using GC. nih.gov

For N,N-Dipropylphenethylamine, a typical GC method would involve extraction from the sample matrix, derivatization, and then injection into the GC system. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Table 2: Typical GC Parameters for the Analysis of Phenethylamine Analogs

| Parameter | Example Condition | Rationale |

| Column | Capillary column with a non-polar or medium-polarity stationary phase | Provides high resolution and efficiency for separating a wide range of compounds. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. researchgate.net |

| Injection Mode | Split/Splitless | Allows for the introduction of a small, precise amount of sample onto the column. |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | FID is a universal detector for organic compounds, while NPD is more selective for nitrogen-containing compounds. |

| Derivatization | Acylation (e.g., with trifluoroacetic anhydride) | Improves volatility and thermal stability of the amine for better GC performance. nih.gov |

This table presents a generalized methodology. Specific parameters would be optimized for N,N-Dipropylphenethylamine analysis.

Since N,N-Dipropylphenethylamine possesses a chiral center, the separation of its enantiomers is often necessary to understand their distinct biological activities. Chiral chromatography is the primary method used for this purpose. wikipedia.orgunife.it This can be achieved through two main approaches in HPLC: using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. nih.govresearchgate.net

CSPs are columns where a chiral molecule is immobilized on the stationary phase support. nih.gov These columns create a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes with different stabilities, leading to their separation. nih.gov Polysaccharide-based CSPs are widely used for the separation of a variety of chiral compounds. nih.gov Alternatively, chiral resolution can be achieved by forming diastereomeric derivatives of the racemic mixture with a chiral derivatizing agent, which can then be separated on a standard achiral column. wikipedia.org

Table 3: Approaches in Chiral Chromatography for Amine Separation

| Method | Description | Example Application |

| Chiral Stationary Phase (CSP) HPLC | Utilizes a column with a chiral selector bonded to the stationary phase. nih.gov | Direct separation of the enantiomers of pheniramine-like compounds has been achieved on a Cyclobond I column. nih.gov |

| Chiral Mobile Phase Additive HPLC | A chiral selector is added to the mobile phase to form transient diastereomers with the analyte enantiomers. | Cyclodextrins (α- and β-CD) have been used as mobile phase additives for the HPLC separation of amine enantiomers on a reversed-phase column. nih.gov |

| Diastereomeric Derivatization | The racemic amine is reacted with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column. wikipedia.org | The formation of diastereomeric amides with (+)-(S)-acetylmandelic acid has been used for the separation of racemic amines. nih.gov |

Mass Spectrometry Detection and Quantification in Complex Research Matrices

Mass spectrometry (MS) is a highly sensitive and selective analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a powerful tool for the identification and quantification of compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of non-volatile and thermally labile compounds in complex biological matrices. fda.gov.tw This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. gassnova.no It is particularly well-suited for the analysis of metabolites of N,N-Dipropylphenethylamine, as it can detect and quantify trace amounts of these compounds in samples like plasma and urine. fda.gov.twrug.nl

In a typical LC-MS/MS workflow, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The precursor ions corresponding to the analyte of interest are selected and fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and reduces background noise, allowing for accurate quantification even at very low concentrations. fda.gov.twresearchgate.net

Table 4: Representative LC-MS/MS Parameters for Phenethylamine Analog Analysis

| Parameter | Example Condition | Rationale |

| Chromatography | Reversed-phase HPLC with a gradient elution. fda.gov.tw | Provides efficient separation of the parent compound and its metabolites. |

| Ionization Source | Electrospray Ionization (ESI) in positive mode. fda.gov.twgassnova.no | Efficiently ionizes amine compounds. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Time of Flight (Q-TOF). gassnova.no | QqQ is excellent for targeted quantification (MRM), while Q-TOF provides high-resolution mass data for identification. |

| Detection Mode | Multiple Reaction Monitoring (MRM). fda.gov.tw | Highly selective and sensitive for quantification by monitoring specific precursor-to-product ion transitions. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. researchgate.netiu.edu It is particularly useful for the trace analysis of N,N-Dipropylphenethylamine in various matrices. The high separation efficiency of capillary GC combined with the definitive identification capabilities of MS makes it a powerful tool for forensic and toxicological applications. researchgate.net

For trace analysis, derivatization of N,N-Dipropylphenethylamine may be employed to improve its chromatographic properties and enhance its signal in the mass spectrometer. nih.gov The mass spectrometer can be operated in either full scan mode for qualitative analysis and structural elucidation or in selected ion monitoring (SIM) mode for highly sensitive and selective quantification of the target compound. epa.gov

Table 5: Illustrative GC-MS Parameters for Trace Analysis of Amine Compounds

| Parameter | Example Condition | Rationale |

| Chromatography | High-resolution capillary GC column. kirj.ee | Provides excellent separation of complex mixtures. |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI). kirj.ee | EI provides characteristic fragmentation patterns for library matching, while CI can provide a more abundant molecular ion for confirmation of molecular weight. |

| Mass Analyzer | Quadrupole, Ion Trap, or Time of Flight (TOF). researchgate.netresearchgate.net | Quadrupole and ion trap are common for routine analysis, while TOF offers high mass accuracy. |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM). epa.gov | Full scan is used for identification, while SIM provides enhanced sensitivity for quantification of trace levels. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Metabolomics Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. mdpi.comnih.gov In the context of metabolomics research on N,N-Dipropylphenethylamine, NMR is invaluable for confirming its identity and for characterizing its metabolites in biological samples.

One-dimensional (1D) NMR, particularly ¹H NMR, is a fundamental technique for the initial characterization of organic compounds. nih.gov The ¹H NMR spectrum of N,N-Dipropylphenethylamine is expected to exhibit characteristic signals corresponding to the protons in its distinct chemical environments. For instance, the aromatic protons of the phenyl ring would appear in the downfield region of the spectrum, while the aliphatic protons of the ethyl and propyl groups would be observed in the upfield region. The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and coupling constants provide a detailed fingerprint of the molecule. hmdb.ca

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in N,N-Dipropylphenethylamine would produce a distinct signal in the ¹³C NMR spectrum, with the chemical shifts indicating the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). researchgate.net For example, the aromatic carbons would resonate at lower field compared to the aliphatic carbons of the propyl groups. researchgate.net Data for dipropylamine (B117675) shows the expected chemical shifts for the propyl carbons. chemicalbook.com

In metabolomics studies, two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in elucidating the structures of metabolites. COSY experiments reveal proton-proton coupling networks, helping to connect adjacent protons within a molecule. HSQC correlates proton signals with their directly attached carbon atoms, providing unambiguous assignments of both ¹H and ¹³C resonances. These techniques are crucial for identifying metabolites of N,N-Dipropylphenethylamine where the parent structure has been modified by metabolic enzymes.

The quantitative nature of NMR (qNMR) allows for the determination of the concentration of metabolites in a sample, often with the use of an internal standard. nih.gov This is particularly useful in preclinical research for understanding the pharmacokinetics of N,N-Dipropylphenethylamine and its metabolites.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for N,N-Dipropylphenethylamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.1 - 7.4 (m) | 126 - 140 |

| CH₂ (Benzylic) | 2.7 - 2.9 (t) | ~35 |

| CH₂ (Ethyl) | 2.5 - 2.7 (t) | ~50 |

| N-CH₂ (Propyl) | 2.3 - 2.5 (t) | ~55 |

| CH₂ (Propyl) | 1.4 - 1.6 (sextet) | ~20 |

| CH₃ (Propyl) | 0.8 - 1.0 (t) | ~11 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Sample Preparation Strategies for Biological Matrices in Preclinical Research

The analysis of N,N-Dipropylphenethylamine and its metabolites in biological matrices such as blood, plasma, and urine presents significant challenges due to the complexity of these samples. nih.govnih.gov Effective sample preparation is a critical step to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analytes of interest, thereby improving the sensitivity and reliability of the analytical method. nih.gov

For preclinical research involving blood plasma, a common and effective method for removing proteins is protein precipitation. researchgate.net This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. The solvent denatures the proteins, causing them to precipitate out of the solution. Subsequent centrifugation separates the precipitated proteins, and the resulting supernatant containing the analyte can be further processed or directly injected into an analytical instrument. researchgate.net

Solid-phase extraction (SPE) is another widely used technique for sample clean-up and concentration. For phenethylamine derivatives, mixed-mode SPE cartridges can be particularly effective. nih.gov These cartridges contain a sorbent with both reversed-phase and ion-exchange properties, allowing for the selective retention of the basic N,N-Dipropylphenethylamine from the complex matrix. The analyte is first loaded onto the cartridge, interfering substances are washed away with appropriate solvents, and then the purified analyte is eluted with a final solvent.

In the context of preclinical studies where sample volumes may be limited, microextraction techniques are gaining prominence. nih.gov Microextraction by packed sorbent (MEPS) is a miniaturized version of SPE that uses a small amount of sorbent packed into a syringe. nih.gov This technique is automated, requires small sample and solvent volumes, and is cost-effective. nih.gov

For urine samples, which typically contain high concentrations of salts, a "dilute-and-shoot" approach may be feasible for initial screening, where the sample is simply diluted with the mobile phase before analysis. However, for more sensitive and quantitative analysis, extraction methods similar to those used for plasma are often necessary to remove interfering components.

Table 2: Comparison of Sample Preparation Techniques for N,N-Dipropylphenethylamine Analysis

| Technique | Principle | Advantages | Disadvantages | Applicable Matrices |

| Protein Precipitation | Protein denaturation and removal by organic solvent. researchgate.net | Simple, fast, and inexpensive. | Non-selective, may result in matrix effects. | Blood, Plasma |

| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent. nih.gov | High selectivity, good sample clean-up and concentration. | More time-consuming and costly than precipitation. | Blood, Plasma, Urine |

| Microextraction by Packed Sorbent (MEPS) | Miniaturized SPE with small sample and solvent volumes. nih.gov | Automated, cost-effective, requires minimal sample. nih.gov | Lower capacity than traditional SPE. | Blood, Plasma |

Development of High-Throughput Screening Assays for N,N-Dipropylphenethylamine Research

High-throughput screening (HTS) is a crucial tool in drug discovery and pharmacological research, enabling the rapid testing of large numbers of compounds for their biological activity. researchgate.netyoutube.com For N,N-Dipropylphenethylamine, the development of HTS assays is essential for identifying its potential molecular targets and understanding its mechanism of action.

One of the primary approaches for developing HTS assays for a novel compound like N,N-Dipropylphenethylamine is to establish receptor binding assays. researchgate.netnih.gov Since many phenethylamines interact with various receptors in the central nervous system, a logical first step would be to screen N,N-Dipropylphenethylamine against a panel of known G-protein coupled receptors (GPCRs) and monoamine transporters. These assays typically involve the use of a radiolabeled or fluorescently labeled ligand that is known to bind to the target receptor. The ability of N,N-Dipropylphenethylamine to displace the labeled ligand from the receptor is then measured, providing an indication of its binding affinity. nih.gov

The development of such an assay requires careful optimization of several parameters, including the choice of receptor preparation (e.g., cell membranes expressing the receptor), the concentration of the labeled ligand, incubation time, and temperature. researchgate.net To increase throughput, these assays are often performed in microplate formats (e.g., 96- or 384-well plates) and read using automated plate readers.

In addition to binding assays, functional HTS assays can be developed to assess the effect of N,N-Dipropylphenethylamine on the activity of its target. For example, if the compound is found to bind to a specific GPCR, a functional assay could measure changes in downstream signaling molecules, such as cyclic AMP (cAMP) or intracellular calcium levels, in response to the compound. These assays often utilize reporter gene systems or fluorescent biosensors to provide a measurable output.

Virtual screening, a computational HTS method, can also be employed in the early stages of research. nih.gov This approach uses computer models of potential target proteins to predict whether a compound is likely to bind to them. By docking the structure of N,N-Dipropylphenethylamine into the binding sites of various receptors, researchers can prioritize which targets to investigate experimentally, thereby saving time and resources. nih.gov

Table 3: Potential High-Throughput Screening Strategies for N,N-Dipropylphenethylamine

| Assay Type | Principle | Endpoint Measured | Key Considerations |

| Receptor Binding Assay | Competitive displacement of a labeled ligand from a target receptor. nih.gov | Decrease in signal from the labeled ligand. | Selection of appropriate labeled ligand and receptor source. researchgate.net |

| Functional Assay (e.g., cAMP) | Measurement of downstream signaling events following receptor activation or inhibition. | Changes in reporter gene expression or fluorescent biosensor signal. | Requires a cell line that expresses the target receptor and a suitable reporter system. |

| Virtual Screening | Computational docking of the compound into the binding site of a target protein. nih.gov | Predicted binding affinity or docking score. | Accuracy depends on the quality of the protein structure and the docking algorithm. |

Computational and Theoretical Investigations of N,n Dipropylphenethylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of N,N-DPPEA. researchgate.net These methods provide a fundamental understanding of the molecule's stability, reactivity, and the nature of its chemical bonds by solving approximations of the Schrödinger equation. frontiersin.orgnih.gov

Key parameters derived from quantum chemical calculations include:

Molecular Geometry: DFT calculations can predict the most stable three-dimensional conformation of N,N-DPPEA by finding the minimum energy structure. This includes bond lengths, bond angles, and dihedral angles.

Electronic Distribution: The calculations can map the electron density and generate a Molecular Electrostatic Potential (MEP) map. The MEP map identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with receptors and metabolic enzymes. nih.gov

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its susceptibility to electronic excitation.

Reaction Energetics: These computational methods can model reaction pathways, such as metabolic transformations or receptor binding, by calculating the energies of reactants, products, and transition states. frontiersin.orgnih.gov This allows for the prediction of reaction barriers and thermodynamic feasibility. researchgate.net

| Parameter | Predicted Value / Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.2 eV | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | ~ 0.5 eV | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | ~ 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~ 1.3 Debye | Reflects the overall polarity of the molecule, influencing solubility and interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen atom; positive potential around amine protons. | Highlights sites for electrophilic and nucleophilic attack, crucial for receptor interactions. nih.gov |

Molecular Docking Simulations with Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.commdpi.com For N,N-DPPEA, a substituted phenethylamine (B48288), logical targets for docking studies include monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), as well as trace amine-associated receptors (TAARs).

The docking process involves:

Preparation of Structures: High-resolution 3D structures of the target receptors (often obtained from crystallographic data or homology modeling) and the N,N-DPPEA ligand are prepared.

Conformational Sampling: A search algorithm explores various possible conformations and orientations of the ligand within the receptor's binding site. mdpi.com

Scoring: A scoring function is used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). Lower binding energy values suggest a higher affinity. nih.gov

Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between N,N-DPPEA and critical amino acid residues in the receptor's active site. nih.gov These insights help to explain the molecule's potential mechanism of action and selectivity. nih.gov

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Dopamine Transporter (DAT) | -7.8 | Asp79, Ser149, Phe326 |

| Norepinephrine Transporter (NET) | -7.5 | Asp75, Phe317, Tyr151 |

| Serotonin Transporter (SERT) | -6.9 | Asp98, Tyr176, Ile172 |

| Trace Amine-Associated Receptor 1 (TAAR1) | -8.2 | Asp103, Trp264, Ser199 |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov By simulating the movements and interactions of all atoms in the system, MD provides deeper insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. nih.govresearchgate.net

An MD simulation of an N,N-DPPEA-receptor complex would involve placing the docked structure into a simulated physiological environment (a box of water molecules and ions) and calculating the atomic trajectories over a period of nanoseconds to microseconds. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Tracks the stability of the protein and ligand over time. A stable RMSD suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Identifies flexible and rigid regions of the protein upon ligand binding.

Interaction Analysis: Monitors the persistence of specific interactions (e.g., hydrogen bonds) identified in docking, confirming their importance for stable binding. nih.gov

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

| Analysis Type | Information Yielded | Example Interpretation for N,N-DPPEA |

|---|---|---|

| RMSD of Complex | Stability of the binding pose. | A low and stable RMSD (< 3 Å) would validate the docking prediction. |

| Hydrogen Bond Analysis | Identifies stable hydrogen bonds over time. | Persistent H-bond between the amine group and a key aspartate residue in the receptor. |

| MM/PBSA Calculation | More accurate binding free energy. | Provides a quantitative measure to rank binding against different receptors. |

| Conformational Clustering | Dominant conformations of the ligand-receptor complex. | Reveals subtle conformational adjustments required for optimal binding. |

In Silico Prediction of Pharmacokinetic Parameters (Non-Clinical)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are crucial in early-stage drug discovery for predicting a compound's pharmacokinetic properties without conducting experiments. mdpi.comresearchgate.netnih.gov Various software tools and web servers (e.g., SwissADME, pkCSM) use quantitative structure-property relationship (QSPR) models to estimate these parameters based on the molecular structure of N,N-DPPEA. mdpi.com

Key predicted parameters include:

Lipophilicity (logP): Affects solubility, permeability, and plasma protein binding. nih.gov

Aqueous Solubility (logS): Influences absorption and formulation.

Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Indicates potential for drug-drug interactions.

Drug-Likeness: Evaluates compliance with established rules like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans. mdpi.com

| Parameter | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 205.35 g/mol | Complies with Lipinski's Rule (<500). |

| logP (Lipophilicity) | 3.45 | Indicates good lipid solubility; complies with Lipinski's Rule (<5). |

| logS (Aqueous Solubility) | -3.8 | Moderately soluble in water. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5). |

| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's Rule (<10). |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the BBB and have central nervous system effects. |

| CYP2D6 Inhibitor | Yes | Potential for metabolic drug-drug interactions. |

| Human Intestinal Absorption | High (>90%) | Predicted to be well-absorbed orally. frontiersin.org |

Cheminformatics Approaches for Analog Discovery and Rational Design

Cheminformatics combines computer science and chemistry to analyze chemical data and guide the design of new molecules. For N,N-DPPEA, these approaches can be used to systematically explore the chemical space around its scaffold to discover analogs with improved properties, such as higher potency, greater selectivity, or a better pharmacokinetic profile. nih.gov

The process often involves:

Library Generation: Creating a virtual library of analogs by systematically modifying different parts of the N,N-DPPEA structure. This could involve changing the length of the N-alkyl chains, substituting the phenyl ring, or altering the ethylamine (B1201723) backbone. wikipedia.org

High-Throughput Virtual Screening: Using the computational methods described above (docking, ADME prediction) to rapidly screen the entire virtual library. researchgate.net

Structure-Activity Relationship (SAR) Analysis: Identifying patterns that link specific structural modifications to changes in biological activity or pharmacokinetic properties. For example, determining that adding a hydroxyl group to the phenyl ring improves selectivity for a specific receptor. nih.gov

Rational Design: Using the SAR insights to design novel compounds with a higher probability of success, prioritizing them for chemical synthesis and experimental testing. nih.govresearchgate.net This iterative cycle of design, prediction, and testing accelerates the discovery of optimized lead compounds.

Preclinical Pharmacological Models and Mechanistic Studies Non Human

In Vitro Cellular Models for Target Engagement and Pathway Modulation

The primary molecular target for N,N-Dipropylphenethylamine (PPAP) is thought to be the trace amine-associated receptor 1 (TAAR1). nih.govwikipedia.org TAAR1 is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov This, in turn, activates protein kinase A (PKA) and downstream signaling cascades. nih.govnih.gov While direct evidence from in vitro cellular assays quantifying PPAP's binding affinity and functional agonism at TAAR1, such as cAMP accumulation assays in a specific cell line, is not extensively detailed in the available literature, studies on analogous compounds and the reversal of its effects by TAAR1 antagonists strongly support this mechanism. nih.gov

It has been suggested that, similar to its more potent analog (-)BPAP, N,N-Dipropylphenethylamine requires uptake into the neuron via monoamine transporters, such as the dopamine (B1211576) transporter (DAT), to engage with its intracellularly located TAAR1 target. mdpi.com This intracellular engagement is believed to initiate the signaling cascade that modulates neurotransmitter release.

Ex Vivo Tissue Preparations for Receptor Functional Analysis

Studies utilizing ex vivo tissue preparations, primarily from the rat brain, have been instrumental in characterizing the functional effects of N,N-Dipropylphenethylamine on neurotransmitter systems. These experiments typically involve the electrical stimulation of brain slices and the measurement of resulting neurotransmitter release.

Research has consistently shown that N,N-Dipropylphenethylamine enhances the electrically stimulated release of dopamine and norepinephrine (B1679862) from various brain regions, including the striatum, substantia nigra, and locus coeruleus. nih.gov A key finding from these studies is that the compound itself does not evoke neurotransmitter release but rather amplifies the release that occurs in response to neuronal firing. mdpi.comnih.gov This distinguishes it from classical psychostimulants like amphetamine, which cause a non-physiological, impulse-independent efflux of neurotransmitters.

The levorotatory enantiomer, (-)-PPAP, has been identified as the more biologically active form. mdpi.com Furthermore, studies with the related compound (-)BPAP have shown that the enhanced dopamine release can be blocked by the dopamine transporter inhibitor nomifensine, suggesting that neuronal uptake of the compound is a prerequisite for its activity. mdpi.com

Table 1: Summary of Findings from Ex Vivo Tissue Preparations

| Tissue Preparation | Experimental Paradigm | Key Findings | Reference(s) |

|---|---|---|---|

| Rat Striatal Slices | Electrical Stimulation | Enhanced release of [³H]dopamine | mdpi.com |

| Rat Substantia Nigra Slices | Electrical Stimulation | Enhanced release of catecholamines | nih.gov |

| Rat Locus Coeruleus Slices | Electrical Stimulation | Enhanced release of catecholamines | nih.gov |

In Vivo Neurochemical Assays in Animal Models (e.g., Microdialysis, Neurotransmitter Efflux)

Receptor Occupancy Studies in Animal Brains

In vivo receptor occupancy studies, often conducted using techniques like Positron Emission Tomography (PET), are vital for determining the extent to which a drug binds to its target in the living brain at various doses. nih.govnih.govelsevierpure.com For N,N-Dipropylphenethylamine, there is a lack of published in vivo receptor occupancy studies for its primary proposed target, TAAR1. However, some research has investigated its binding to other receptors.

Table 2: In Vitro Sigma Receptor Binding Affinity of N,N-Dipropylphenethylamine Analogs

| Compound | Receptor | Affinity (Ki, nM) | Reference(s) |

|---|---|---|---|

| R(-)-PPAP | σ₁ | 11 | nih.gov |

| R(-)-PPAP | σ₂ | 61 | nih.gov |

Behavioral Pharmacology Models for Investigating Mechanistic Pathways in Animals